molecular formula C5H3BrN2O B1441905 5-Bromopyrimidine-2-carbaldehyde CAS No. 944902-05-0

5-Bromopyrimidine-2-carbaldehyde

Cat. No. B1441905
M. Wt: 186.99 g/mol
InChI Key: DCUNSYBCDXVLGH-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-carbaldehyde is a chemical compound with the IUPAC name 5-bromo-2-pyrimidinecarbaldehyde . It has a molecular weight of 187 and its InChI code is 1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine-2-carbaldehyde can be represented by the InChI code 1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

5-Bromopyrimidine-2-carbaldehyde has a molecular weight of 187 . It is a solid at room temperature and is typically stored in a refrigerator .

Scientific Research Applications

  • Supramolecular Chemistry and Luminescent Complexes

    • Summary of Application : 5-Bromopyrimidine-2-carbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
  • Synthesis of Porphyrins

    • Summary of Application : The compound has also been used in the synthesis of porphyrins .
  • Structure and Vibrational Spectra Studies
    • Summary of Application : 5-Bromopyrimidine-2-carbaldehyde is used in studies investigating its structure and vibrational spectra .
    • Methods of Application : The compound is studied in both the room temperature neat crystalline phase and when isolated in cryogenic Ar, Kr, and Xe matrices . The experimental studies are complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
    • Results or Outcomes : The intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . Structural analysis further supports the existence of weak coupling between the intermolecular interactions and the structure of the constituting molecular units in the crystalline state .

Safety And Hazards

5-Bromopyrimidine-2-carbaldehyde is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-bromopyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNSYBCDXVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717072
Record name 5-Bromopyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-2-carbaldehyde

CAS RN

944902-05-0
Record name 5-Bromo-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Kumar, B Rathnakar, S Gattu… - Letters in Organic …, 2021 - ingentaconnect.com
… To a solution of 5-bromopyrimidine-2-carbaldehyde (4, 14 g, 75.1 mmol) and 3,4-diaminobenzonitrile (5, 10 g, 75.1 mmol) in dry 1,4-dioxane (140 mL) was added iodobenzene …
Number of citations: 5 www.ingentaconnect.com

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